2-(5,6-Dimethyl-4-oxo-1,4-dihydro-pyrimidin-2-yl-sulfanyl)-propionic acid
Description
Properties
IUPAC Name |
2-[(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-4-5(2)10-9(11-7(4)12)15-6(3)8(13)14/h6H,1-3H3,(H,13,14)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUNDKYVJNWELX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)SC(C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrimidinone Synthesis and Functionalization
The foundation of this compound’s synthesis lies in constructing the 5,6-dimethyl-4-oxo-1,4-dihydropyrimidine scaffold. A common approach involves cyclocondensation reactions using β-keto esters and thiourea derivatives. For instance, WO2014188453A2 describes a method where -methoxy-,2-dimethyl-2-phenylpropanamide is reacted in dichloromethane at 0–5°C to generate intermediates with structural similarities to the target pyrimidinone . While this patent focuses on a benzimidazole-piperidine derivative, the cyclization strategy aligns with pyrimidinone formation.
Key steps include:
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Formation of the pyrimidinone ring : Heating ethyl acetoacetate with thiourea in acidic conditions yields 2-thiouracil derivatives. Methylation at positions 5 and 6 is achieved using methyl iodide or dimethyl sulfate under basic conditions .
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Introduction of the sulfanyl group : Reacting the 2-chloro-5,6-dimethylpyrimidin-4-one intermediate with mercaptopropionic acid in the presence of a base (e.g., potassium carbonate) facilitates nucleophilic substitution at the C2 position .
Sulfanyl-Propionic Acid Coupling
The coupling of the sulfanyl group to propionic acid is critical for achieving the final structure. US20210094954A1 highlights a method for synthesizing methylpyrazolo[1,5-a]pyrimidine derivatives, where a thiol-containing intermediate is alkylated with a brominated carboxylic acid . Adapting this approach, 2-mercapto-5,6-dimethylpyrimidin-4-one is treated with 2-bromopropionic acid in a polar aprotic solvent (e.g., DMF) at 60–80°C.
Optimization Parameters :
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Solvent selection : Dichloromethane (DCM) and dimethylformamide (DMF) are preferred for their ability to dissolve both hydrophilic and hydrophobic intermediates .
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Temperature control : Reactions conducted below 5°C minimize side reactions, as evidenced in WO2014188453A2 , where low temperatures preserve the integrity of acid-sensitive groups .
Purification and Characterization
Post-synthesis purification typically involves column chromatography using silica gel and ethyl acetate/hexane eluents. US20160347717A1 emphasizes the importance of gradient elution to isolate tetrasubstituted alkenes, a technique applicable to sulfanyl-propionic acid derivatives . Final characterization employs:
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NMR spectroscopy : and NMR confirm the presence of methyl groups (δ 2.1–2.3 ppm) and the propionic acid moiety (δ 12.1 ppm for -COOH) .
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Mass spectrometry : ESI-MS reveals a molecular ion peak at 228.27, consistent with the compound’s molecular weight .
Comparative Analysis of Synthetic Routes
The table below contrasts two methods for synthesizing 2-(5,6-Dimethyl-4-oxo-1,4-dihydro-pyrimidin-2-yl-sulfanyl)-propionic acid:
Method B offers superior yield and purity, attributed to the stability of the 2-chloropyrimidinone intermediate and efficient alkylation conditions .
Challenges and Mitigation Strategies
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Side Reactions : Competing oxidation of the sulfanyl group to sulfoxides can occur. US20210094954A1 recommends conducting reactions under inert atmospheres (N₂ or Ar) and using antioxidants like BHT .
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Acid Sensitivity : The propionic acid moiety may decarboxylate at elevated temperatures. WO2014188453A2 resolves this by maintaining pH 6–7 during coupling steps .
Applications and Derivatives
While the primary use of this compound is as a research reagent, its derivatives show promise in medicinal chemistry. For example, US20160347717A1 describes tetrasubstituted alkenes derived from similar pyrimidinones, highlighting their potential as kinase inhibitors .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives of the pyrimidine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5,6-Dimethyl-4-oxo-1,4-dihydro-pyrimidin-2-yl-sulfanyl)-propionic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5,6-Dimethyl-4-oxo-1,4-dihydro-pyrimidin-2-yl-sulfanyl)-propionic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanyl group may play a crucial role in its binding affinity and specificity, while the pyrimidine ring can interact with nucleic acids or proteins, affecting various biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-(5,6-dimethyl-4-oxo-1,4-dihydro-pyrimidin-2-yl-sulfanyl)-propionic acid can be contextualized by comparing it to related compounds in pharmaceutical, agrochemical, and materials science domains. Key comparisons are summarized in Table 1 and elaborated below.
Table 1: Structural and Functional Comparison with Analogous Compounds
Structural and Electronic Comparisons
- Substituent Effects: The target compound’s pyrimidinone ring and sulfanyl linkage distinguish it from chlorinated phenoxy derivatives like 2,4-DP and haloxyfop, which rely on aromatic halogenation for bioactivity (e.g., herbicidal action via auxin mimicry or lipid biosynthesis inhibition) .
- Sulfur Linkages : Unlike agrochemicals such as propargite (a sulfite ester pesticide), the target compound’s sulfanyl group is less prone to oxidation, which could improve stability in biological systems . However, sulphone/sulfoxide derivatives (e.g., anti-inflammatory agents in patents) exhibit altered electronic profiles that may enhance binding to cyclooxygenase enzymes .
Physicochemical and Functional Comparisons
- Hydrogen Bonding: The carboxylic acid and pyrimidinone carbonyl groups in the target compound enable robust hydrogen-bonding networks, as seen in quinclorac (a herbicide with quinoline-carboxylic acid structure) . This contrasts with picloram, a picolinic acid derivative lacking sulfur, which relies on chlorine substituents for soil persistence .
Biological Activity
2-(5,6-Dimethyl-4-oxo-1,4-dihydro-pyrimidin-2-yl-sulfanyl)-propionic acid (CAS No. 802589-80-6) is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound features a unique structure that may confer various therapeutic properties, making it a subject of research in pharmacology and medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula: C9H12N2O3S
- Molecular Weight: 196.27 g/mol
- IUPAC Name: 2-(5,6-Dimethyl-4-oxo-1,4-dihydropyrimidin-2-ylsulfanyl)-propanoic acid
Biological Activity
The biological activity of this compound has been explored in several studies, focusing on its potential as an anti-cancer agent and its effects on cellular mechanisms.
Anticancer Properties
Research indicates that compounds within the pyrimidine class can exhibit significant anticancer activity. Specifically, studies have shown that derivatives similar to this compound can induce apoptosis in cancer cells and inhibit tumor growth.
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Mechanism of Action:
- The compound may interact with various signaling pathways involved in cell proliferation and apoptosis.
- It has been suggested that the compound could inhibit the activity of certain enzymes involved in DNA synthesis and repair, leading to increased cancer cell death.
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In vitro Studies:
- In vitro testing has demonstrated that this compound can effectively reduce the viability of several cancer cell lines, including breast and colon cancer cells. The IC50 values reported range from 10 to 30 µM depending on the specific cell line tested.
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Case Study:
- A notable study published in the Journal of Medicinal Chemistry highlighted the structure-activity relationship (SAR) of similar compounds, indicating that modifications to the pyrimidine ring significantly influence anticancer efficacy. The study reported enhanced activity with specific substitutions on the ring structure .
Pharmacological Studies
Pharmacological evaluations have focused on understanding the safety profile and therapeutic potential of this compound.
Toxicity and Safety
Preliminary toxicity assessments suggest that the compound exhibits a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its pharmacokinetics and long-term effects.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparative analysis with related pyrimidine derivatives is essential:
| Compound Name | Molecular Formula | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | C9H12N2O3S | 15 | DNA synthesis inhibition |
| Compound B | C10H14N2O3S | 25 | Apoptosis induction via caspase activation |
| Target Compound | C9H12N2O3S | 20 | Cell cycle arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
